molecular formula C18H10BF5 B12562175 (Pentafluorophenyl)(diphenyl)borane CAS No. 154735-10-1

(Pentafluorophenyl)(diphenyl)borane

Cat. No.: B12562175
CAS No.: 154735-10-1
M. Wt: 332.1 g/mol
InChI Key: NLPAWLVRMLHDPK-UHFFFAOYSA-N
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Description

(Pentafluorophenyl)(diphenyl)borane is a boron-containing compound known for its unique chemical properties and applications. It is a type of triarylborane, characterized by the presence of pentafluorophenyl and diphenyl groups attached to a boron atom. This compound is recognized for its strong Lewis acidity, making it a valuable catalyst in various organic transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pentafluorophenyl)(diphenyl)borane typically involves the reaction of pentafluorophenyl lithium with diphenylboron dichloride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or diethyl ether. The reaction mixture is then quenched with water, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: (Pentafluorophenyl)(diphenyl)borane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Pentafluorophenyl)(diphenyl)borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Pentafluorophenyl)(diphenyl)borane is primarily based on its ability to act as a Lewis acid. It accepts electron pairs from donor molecules, facilitating various chemical transformations. The pentafluorophenyl and diphenyl groups enhance its stability and reactivity by providing electron-withdrawing effects, which increase the electrophilicity of the boron center .

Molecular Targets and Pathways:

Properties

CAS No.

154735-10-1

Molecular Formula

C18H10BF5

Molecular Weight

332.1 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)-diphenylborane

InChI

InChI=1S/C18H10BF5/c20-14-13(15(21)17(23)18(24)16(14)22)19(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

NLPAWLVRMLHDPK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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